Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate
Description
Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is a fluorinated organic compound characterized by its trifluoromethyl group and pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis:
Asymmetric Hydrogenation: This method involves the reduction of trifluoromethyl ketones using chiral catalysts to achieve the desired stereochemistry.
Radical Trifluoromethylation:
Industrial Production Methods:
Batch Production: Large-scale synthesis is typically carried out in batch reactors, with careful control of reaction conditions to ensure product quality and yield.
Continuous Flow Synthesis: This method offers advantages in terms of efficiency and scalability, allowing for the continuous production of the compound under optimized conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the pyrrolidine ring to its corresponding amide or nitrile.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Amides, nitriles, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various fluorinated derivatives.
Properties
IUPAC Name |
methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c1-14-6(13)5-3(7(8,9)10)2-4(12)11-5/h3,5H,2H2,1H3,(H,11,12)/t3-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLVXXYZFXCUQL-NQXXGFSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193600 | |
| Record name | D-Proline, 5-oxo-3-(trifluoromethyl)-, methyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909294-32-1 | |
| Record name | D-Proline, 5-oxo-3-(trifluoromethyl)-, methyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909294-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Proline, 5-oxo-3-(trifluoromethyl)-, methyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that compounds similar to Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate exhibit antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyrrolidine compounds show significant activity against various bacterial strains, suggesting potential for development as new antibiotics .
Neuroprotective Effects:
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This positions this compound as a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's .
Agrochemicals
Pesticide Development:
The trifluoromethyl group in this compound enhances lipophilicity and biological activity, making it an attractive scaffold for designing new pesticides. Research indicates that similar compounds can effectively target pest resistance mechanisms, providing a pathway to more effective agricultural chemicals .
Material Science
Polymer Synthesis:
In material science, the unique structure of this compound can be utilized in the synthesis of advanced polymers. The incorporation of trifluoromethyl groups can significantly enhance the thermal stability and mechanical properties of polymeric materials. Studies have shown that polymers derived from such compounds exhibit improved performance in high-temperature applications .
Case Studies
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting biological processes, or interacting with cellular components. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl (2R,3R)-5-oxo-3-(chloromethyl)pyrrolidine-2-carboxylate
Methyl (2R,3R)-5-oxo-3-(bromomethyl)pyrrolidine-2-carboxylate
Methyl (2R,3R)-5-oxo-3-(iodomethyl)pyrrolidine-2-carboxylate
Uniqueness: Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its halogenated counterparts.
Biological Activity
Methyl (2R,3R)-5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound has been documented in various studies. One notable method involves the use of specific reagents under controlled conditions to yield the desired compound with high purity and yield. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in various disease models.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines, particularly through intrinsic pathways that affect DNA fragmentation and cell cycle regulation .
- Neuroprotective Effects : Some research indicates that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter levels or inhibition of neurotoxic agents.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
